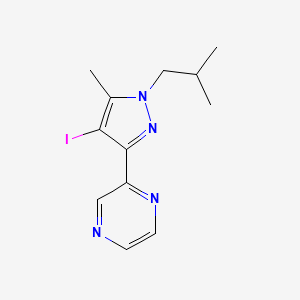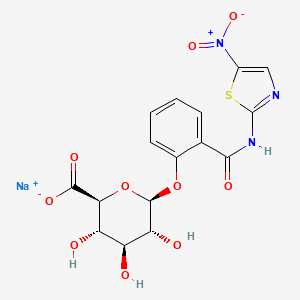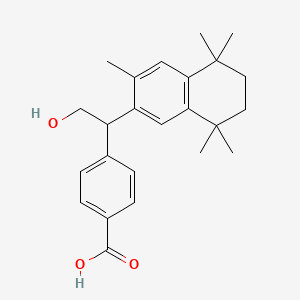
2-Hydroxy-bexarotene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-bexarotene is a derivative of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. Bexarotene is known for its ability to selectively activate retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-bexarotene involves several steps, starting from the parent compound, bexarotene. The process typically includes hydroxylation reactions to introduce the hydroxyl group at the desired position on the bexarotene molecule. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography are employed to purify the final product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-bexarotene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-Keto-bexarotene, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Hydroxy-bexarotene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hydroxylated retinoids in various chemical reactions.
Biology: The compound is investigated for its effects on cellular processes such as differentiation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate RXR activity.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
2-Hydroxy-bexarotene exerts its effects by binding to and activating RXRs. These receptors function as ligand-activated transcription factors that regulate gene expression. Activation of RXRs leads to modulation of cell growth, apoptosis, and differentiation. The compound’s ability to selectively activate RXRs makes it a valuable tool in studying these pathways .
Comparison with Similar Compounds
Similar Compounds
Bexarotene: The parent compound, known for its use in treating cutaneous T-cell lymphoma.
4-Hydroxy-bexarotene: Another hydroxylated derivative with similar properties.
6-Hydroxy-bexarotene: Differing in the position of the hydroxyl group, affecting its activity and selectivity.
Uniqueness
2-Hydroxy-bexarotene is unique due to its specific hydroxylation pattern, which influences its binding affinity and selectivity for RXRs. This makes it a valuable compound for studying the structure-activity relationships of retinoids and their derivatives .
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C24H30O3/c1-15-12-20-21(24(4,5)11-10-23(20,2)3)13-18(15)19(14-25)16-6-8-17(9-7-16)22(26)27/h6-9,12-13,19,25H,10-11,14H2,1-5H3,(H,26,27) |
InChI Key |
DYDLNAHYXNCVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
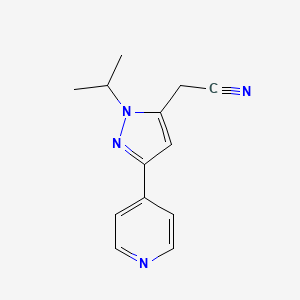
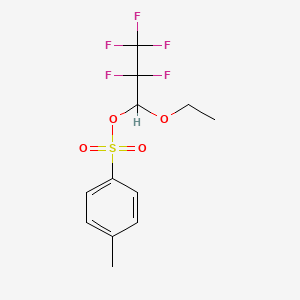
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)
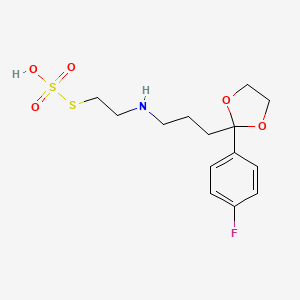
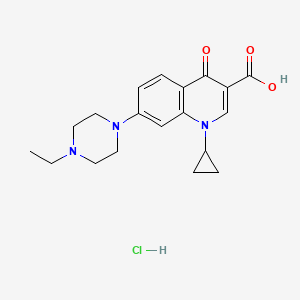
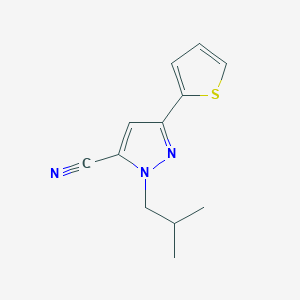
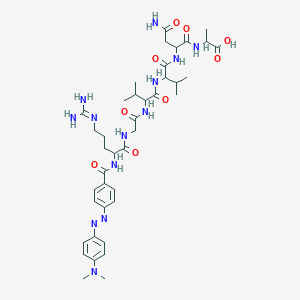
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
